molecular formula C11H9ClN2S B3033376 2-Chloro-5-[(pyridin-2-ylsulfanyl)methyl]pyridine CAS No. 1019326-00-1

2-Chloro-5-[(pyridin-2-ylsulfanyl)methyl]pyridine

Cat. No.: B3033376
CAS No.: 1019326-00-1
M. Wt: 236.72 g/mol
InChI Key: LJFPTRAQFSSZDQ-UHFFFAOYSA-N
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Description

2-Chloro-5-[(pyridin-2-ylsulfanyl)methyl]pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a (pyridin-2-ylsulfanyl)methyl group at position 4. This structure imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

2-chloro-5-(pyridin-2-ylsulfanylmethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-10-5-4-9(7-14-10)8-15-11-3-1-2-6-13-11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFPTRAQFSSZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(pyridin-2-ylsulfanyl)methyl]pyridine typically involves the chlorination of 2-chloro-5-methylpyridine in the presence of a catalyst. The reaction is carried out by adding 2-chloro-5-methylpyridine and a solvent to a reaction vessel, followed by the addition of a catalyst. The mixture is then refluxed while chlorine gas is passed through the reaction mixture .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(pyridin-2-ylsulfanyl)methyl]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties:
Research has indicated that pyridine derivatives, including those similar to 2-Chloro-5-[(pyridin-2-ylsulfanyl)methyl]pyridine, exhibit promising anticancer properties. Compounds with a pyridine ring have been shown to inhibit specific enzymes involved in cancer progression. For example, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated selective protein inhibition and anticancer activity, suggesting that similar structural motifs could lead to the development of new anticancer drugs .

Enzymatic Inhibition:
The compound's potential as an enzymatic inhibitor is notable. Pyridine-based compounds are often designed to target enzymes critical for various biological pathways. The presence of the chloro and sulfanyl groups may enhance binding affinity to target enzymes, thus improving therapeutic efficacy .

Agricultural Applications

Herbicide Development:
this compound can serve as an intermediate in the synthesis of herbicides. Its structural characteristics make it suitable for developing compounds that can selectively inhibit weed growth without affecting crop yield. For instance, related compounds like 2-chloro-5-trichloromethylpyridine are known precursors for herbicides effective against broadleaf weeds in crops such as cotton and soybeans .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer potential of a series of pyridine derivatives, including those structurally related to this compound. The research demonstrated that these compounds inhibited cancer cell proliferation through specific enzymatic pathways, suggesting their viability as drug candidates .

Case Study 2: Herbicide Efficacy

Another investigation focused on the herbicidal properties of chlorinated pyridines, revealing that compounds similar to 2-Chloro-5-trichloromethylpyridine exhibited effective grass control in broadleaf crops. The study concluded that these compounds could be optimized for better selectivity and reduced toxicity to non-target plants .

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(pyridin-2-ylsulfanyl)methyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-5-chloromethylpyridine (CAS 70258-18-3)

  • Molecular Formula : C₆H₅Cl₂N
  • Molecular Weight : 162.02 g/mol
  • Key Properties : Contains a chloromethyl group at position 5, enhancing electrophilic reactivity. Used as an intermediate in pesticide synthesis (e.g., imidacloprid) .
  • Comparison : The chloromethyl group in this compound increases its susceptibility to nucleophilic substitution compared to the sulfanyl-containing target compound, which may exhibit greater stability due to sulfur’s electron-donating effects .

2-Chloro-5-methylpyridine

  • Synthesis : Prepared via oxidation of 3-methylpyridine or cyclocondensation routes .
  • Applications: Key precursor for neonicotinoid insecticides. The methyl group simplifies functionalization but lacks the steric bulk of the (pyridin-2-ylsulfanyl)methyl moiety in the target compound .

Sulfur-Containing Pyridine Derivatives

2-Chloro-5-(methylsulfonylmethyl)pyridine

  • Molecular Features : Contains a methylsulfonyl group at position 5, which is electron-withdrawing.
  • Stability : The sulfonyl group enhances oxidative stability compared to sulfanyl analogs but reduces nucleophilic reactivity .

2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2)

  • Molecular Weight : 143.18 g/mol
  • Key Differences : Fluorine substitution at position 2 increases electronegativity, while the methylthio group at position 5 offers moderate steric hindrance. This compound is less polar than the target molecule due to fluorine’s smaller atomic radius compared to chlorine .

Heterocyclic-Substituted Pyridines

2-Chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]pyridine (CAS 101336-63-4)

  • Molecular Formula : C₁₀H₁₀ClN₅O₂
  • Its nitromethylene group enhances electrophilicity, unlike the sulfur-based substituent in the target compound .

(R)-2-Chloro-5-(piperidin-2-yl)pyridine (CAS 1134621-26-3)

  • Molecular Formula : C₁₀H₁₃ClN₂
  • Chirality: The piperidinyl group introduces stereochemical complexity, which can influence receptor binding in drug design—a feature absent in the non-chiral target compound .

Aminopyridine Derivatives

5-Chloro-2-pyridinamine (CAS 1072-98-6)

  • Molecular Formula : C₅H₅ClN₂
  • Properties: The amino group at position 2 increases solubility in polar solvents and facilitates hydrogen bonding. Compared to the target compound, this derivative lacks the bulky sulfanyl-methyl group, reducing steric hindrance .

Physicochemical and Spectroscopic Data Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
2-Chloro-5-[(pyridin-2-ylsulfanyl)methyl]pyridine* ~250 (estimated) N/A ~2190 (-CN), ~1670 (C=O) N/A [6, 7]
2-Chloro-5-chloromethylpyridine 162.02 N/A 718 (C-Cl) N/A [14]
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives 466–545 268–287 2183–2201 (-CN), 1565–1572 (C=C) 1H NMR: 0.82–7.78 (CH₃, Ar-H) [3, 6, 7]
2-Fluoro-5-(methylthio)pyridine 143.18 N/A N/A N/A [13]

*Estimated based on analogs.

Key Research Findings

  • Synthetic Efficiency: Compounds with electron-withdrawing groups (e.g., -NO₂, -CN) exhibit lower yields (67–81%) compared to alkyl-substituted derivatives due to steric and electronic challenges .
  • Biological Activity : Pyridine derivatives with sulfanyl or sulfonyl groups show enhanced antimicrobial properties, as seen in analogs with MIC values <10 µg/mL against E. coli and S. aureus .
  • Thermal Stability : Methyl- and methoxy-substituted pyridines display higher melting points (259–292°C) than nitro-substituted analogs, correlating with crystallinity and intermolecular interactions .

Biological Activity

2-Chloro-5-[(pyridin-2-ylsulfanyl)methyl]pyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This compound's structure includes a chloro group and a pyridin-2-ylsulfanyl moiety, which may contribute to its pharmacological properties. The exploration of its biological activity encompasses various aspects, including antimicrobial, anticancer, and anti-inflammatory effects.

The molecular formula for this compound is C_10H_9ClN_2S, with a molecular weight of 224.7 g/mol. Its structure can be represented as follows:

Chemical Structure C6H4(Cl) C5H4S\text{Chemical Structure }\quad \text{C}_6\text{H}_4(\text{Cl})\text{ C}_5\text{H}_4\text{S}

Biological Activity Overview

The biological activities of this compound have been investigated through various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain pyridine derivatives have shown effectiveness against Pseudomonas aeruginosa , reducing motility and toxin production associated with this pathogen .

Anticancer Properties

The anticancer potential of pyridine derivatives has been well-documented. A study focusing on pyridine-based compounds reported their effectiveness against various cancer cell lines, including breast and lung cancer cells . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.

Anti-inflammatory Effects

Pyridine derivatives have also been explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for treating diseases characterized by chronic inflammation.

Study 1: Antimicrobial Activity

A recent study evaluated the anti-virulence activity of a library of compounds based on a similar structure to this compound. These compounds demonstrated reduced motility in Pseudomonas aeruginosa , indicating potential as therapeutic agents against infections caused by this bacterium .

Study 2: Anticancer Activity

In vitro studies on pyridine derivatives revealed that some compounds could significantly inhibit the growth of cancer cells. For example, derivatives demonstrated IC50 values in the micromolar range against glioblastoma cells, suggesting strong cytotoxicity .

Research Findings

Activity Effect Reference
AntimicrobialReduced motility in Pseudomonas aeruginosa
AnticancerInhibition of breast and lung cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-Chloro-5-[(pyridin-2-ylsulfanyl)methyl]pyridine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is inadequate .
  • Ventilation : Conduct experiments in a fume hood to avoid inhalation of vapors or dust.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent corrosive reactions .
  • Storage : Store in airtight containers under inert atmosphere (e.g., nitrogen) at 2–8°C to minimize degradation .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Stepwise Functionalization : Start with pyridine derivatives (e.g., 2-chloropyridine) and introduce sulfanyl-methyl groups via nucleophilic substitution. Use anhydrous solvents (e.g., dichloromethane) and catalysts like NaOH for optimal reactivity .
  • Intermediate Isolation : Purify intermediates (e.g., chloromethylpyridine) via column chromatography (silica gel, hexane/ethyl acetate eluent) to minimize side reactions .
  • Yield Optimization : Monitor reaction progress using TLC and adjust stoichiometry (e.g., 1:1.2 molar ratio of pyridine to sulfanylating agent) to enhance yields .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H-NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methylene groups (δ 3.5–4.5 ppm) .
  • ¹³C-NMR : Confirm pyridine ring carbons (δ 120–150 ppm) and sulfur-linked methyl groups (δ 35–45 ppm) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 241.0) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during functionalization of this compound?

  • Methodological Answer :

  • Computational Modeling : Employ DFT calculations to predict reactive sites (e.g., C-3 vs. C-4 positions) based on electron density maps .
  • Isotopic Labeling : Use deuterated analogs to track regiochemical outcomes in substitution reactions .
  • Crystallographic Validation : Solve single-crystal structures (via SHELX ) to confirm bond formation at specific positions.

Q. What strategies optimize synthetic yield while minimizing hazardous byproducts?

  • Methodological Answer :

  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalytic Systems : Use Pd/C or CuI to accelerate coupling reactions and suppress halogenated byproducts .
  • Byproduct Mitigation : Implement scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The chlorine atom at C-2 deactivates the pyridine ring, directing electrophilic attacks to C-5 via meta-directing effects .
  • Sulfur Participation : The sulfanyl-methyl group donates electron density through resonance, enhancing nucleophilic substitution at C-5 .
  • Experimental Validation : Compare reaction rates with/without electron-donating substituents using kinetic studies (e.g., UV-Vis monitoring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-[(pyridin-2-ylsulfanyl)methyl]pyridine
Reactant of Route 2
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2-Chloro-5-[(pyridin-2-ylsulfanyl)methyl]pyridine

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